2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indane-1,3-dione core with a 2-bromophenyl group attached via an amino methylene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione typically involves the condensation of 2-bromobenzaldehyde with indane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce amines or alcohols .
Scientific Research Applications
2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications in medicinal chemistry and organic electronics.
Uniqueness
2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKZLFSWLKDMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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